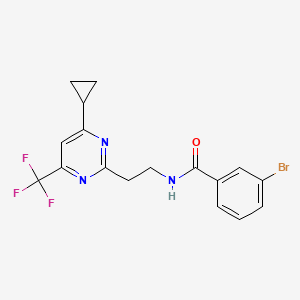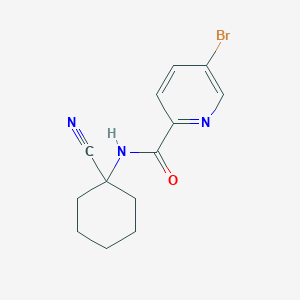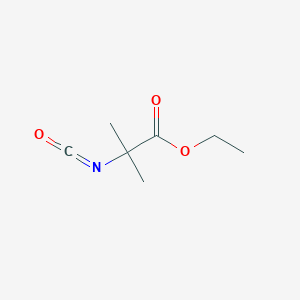
3-bromo-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-bromo-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide” is a complex organic molecule that contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a benzamide group, and a trifluoromethyl group. The cyclopropyl group attached to the pyrimidine ring could potentially add steric hindrance, affecting the compound’s reactivity .Chemical Reactions Analysis
Pyrimidine derivatives are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and can also undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a trifluoromethyl group could increase the compound’s stability and lipophilicity, potentially enhancing its bioavailability if used as a drug .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Exploration
Synthetic Approaches and Chemical Properties :
- Innovative synthetic routes have been developed to create complex molecules with potential biological activity. For example, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been explored for their antiviral and antitumor properties, demonstrating significant activity in vitro against measles and moderate antitumor activity against leukemia cells (Petrie et al., 1985).
- Another study focused on the synthesis of novel pyrazolopyrimidines derivatives, showing anticancer and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) analysis highlighted key features contributing to their biological effects (Rahmouni et al., 2016).
Biological Evaluations and Potential Therapeutic Applications :
- Research into Nilotinib's synthesis, a known antitumor agent, showcases the application of similar compound synthesis for cancer treatment. The process involved multiple steps, culminating in a product with considerable yield, underscoring the therapeutic potentials of such compounds (Wang Cong-zhan, 2009).
- The investigation of 8-Methyl-2H-pyrimido[2,1-c][1,2,4]triazine-3,6(1H,4H)-dione and its derivatives revealed insights into their synthesis and functionalization, offering avenues for developing novel compounds with specific properties (Jakubkienė et al., 2012).
Exploration of Antimicrobial and Anti-Inflammatory Activities :
- Certain pyrimidine and thiophene derivatives have been synthesized and shown to possess antibacterial and anti-inflammatory activities, providing a basis for the development of new therapeutic agents (Lahsasni et al., 2018).
- The synthesis and antimicrobial activities of 2-aryl-3,4-dihydro-4-oxo-5-bromobenzofuro[3,2-d]pyrimidines highlight the potential of such compounds in combating microbial infections (Parameshwarappa & Sangapure, 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF3N3O/c18-12-3-1-2-11(8-12)16(25)22-7-6-15-23-13(10-4-5-10)9-14(24-15)17(19,20)21/h1-3,8-10H,4-7H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHFCJHBVJYFCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)C3=CC(=CC=C3)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,6-difluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2363427.png)
![2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid](/img/structure/B2363428.png)


![1-(4-hydroxyphenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2363436.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carbo xamide](/img/structure/B2363439.png)
![N-[(pyridazin-3-yl)methyl]methanesulfonamide](/img/structure/B2363440.png)

![N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,3-dimethoxybenzamide](/img/structure/B2363442.png)
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2363443.png)

![2-(2-Methoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2363448.png)
![(E)-N-[1-(3,5-Dichlorophenyl)propyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2363450.png)
